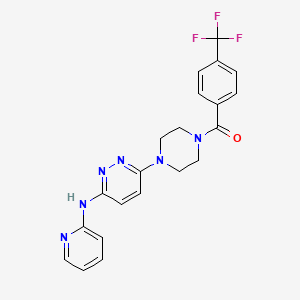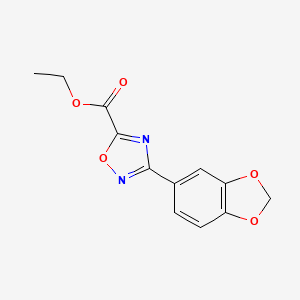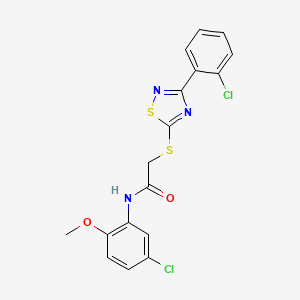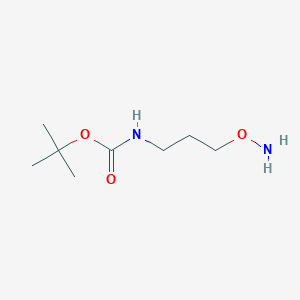![molecular formula C14H13F2N3O2 B2985564 N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415472-70-5](/img/structure/B2985564.png)
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicine. This compound is often referred to as "DFMO" or "Eflornithine" and has been shown to have promising effects in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine in the polyamine biosynthetic pathway. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO can lead to a decrease in polyamine levels, which in turn can inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ornithine decarboxylase (ODC). By inhibiting ODC, DFMO can decrease the levels of polyamines, which are essential for cell growth and proliferation. This can lead to a decrease in tumor growth and other disease-related processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments include its high potency and specificity for the target enzyme ODC. Additionally, DFMO has been shown to have low toxicity and few side effects, making it a safe and effective compound for use in research. However, the limitations of using DFMO in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are many potential future directions for research on N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide. One potential area of research is the development of new and more efficient synthesis methods for DFMO. Additionally, further research is needed to fully understand the mechanisms of action of DFMO and its potential applications in the treatment of various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DFMO in humans.
Métodos De Síntesis
The synthesis of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, trypanosomiasis, and parasitic infections. In cancer research, DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is overexpressed in many types of cancer. By inhibiting ODC, DFMO can prevent the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-9(2)17-7-18-12(8)13(20)19-10-4-3-5-11(6-10)21-14(15)16/h3-7,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVNUHLTSXYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)

![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)
![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2985496.png)

![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)


![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985503.png)